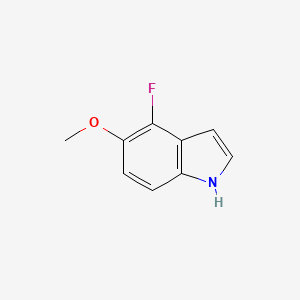

4-Fluoro-5-methoxy-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-fluoro-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOWATBDWFGYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621795 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-89-7 | |

| Record name | 4-Fluoro-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-5-methoxy-1H-indole

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-5-methoxy-1H-indole (CAS No. 288385-89-7). Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted data, information from closely related analogs, and established chemical principles to offer a thorough profile for research and drug development purposes. The guide covers physicochemical properties, a detailed plausible synthesis protocol via the Fischer indole synthesis, expected spectroscopic characteristics, reactivity, and potential biological significance. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine and methoxy substituents can significantly modulate a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile. This compound is a substituted indole that holds potential as a key intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a detailed understanding of its chemical properties to facilitate its use in research and development.

Physicochemical Properties

| Property | Value (Predicted/Analog-Based) | Source/Method |

| Molecular Formula | C₉H₈FNO | - |

| Molecular Weight | 165.17 g/mol | - |

| CAS Number | 288385-89-7 | [1] |

| Appearance | Expected to be a solid | Based on similar substituted indoles. |

| Melting Point | Not available | - |

| Boiling Point | 308.7 ± 22.0 °C | Predicted[1] |

| Density | 1.269 ± 0.06 g/cm³ | Predicted[1] |

| Solubility | Expected to be soluble in most organic solvents. | Based on the general solubility of indole and its derivatives.[1] |

| pKa | ~16-17 (for the N-H proton) | Estimated based on the pKa of indole (16.2) and the electronic effects of the substituents. The fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. |

| logP | Not available | - |

Synthesis and Characterization: Experimental Protocols

The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[2][3]

Proposed Synthetic Route: Fischer Indole Synthesis

The synthesis can be envisioned as a two-step process starting from 3-fluoro-4-methoxyaniline.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine

-

Diazotization: Dissolve 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-fluoro-4-methoxyphenyl)hydrazine. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Hydrazone Formation: Dissolve (3-fluoro-4-methoxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid.

-

Add a slight excess of acetaldehyde and stir the mixture at room temperature until the hydrazone formation is complete (monitored by TLC).

-

Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the hydrazone mixture.

-

Heat the reaction mixture to a temperature typically between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.[4]

Expected Spectroscopic Data

The following table outlines the expected spectroscopic features for this compound based on the analysis of related substituted indoles.

| Technique | Expected Features |

| ¹H NMR | - N-H proton: A broad singlet around δ 8.0-8.5 ppm. - Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The C2 and C3 protons on the pyrrole ring will appear as a doublet of doublets or a triplet, respectively. - Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm. |

| ¹³C NMR | - Nine distinct carbon signals are expected. - C-F coupling: The carbon atom directly bonded to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF). Carbons at the C3 and C5 positions will show smaller two-bond C-F coupling constants (²JCF). - Methoxy carbon: A signal around δ 55-60 ppm. |

| ¹⁹F NMR | - A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring. The chemical shift will be influenced by the electronic environment of the indole ring. |

| IR Spectroscopy | - N-H stretch: A sharp or slightly broad band in the region of 3300-3500 cm⁻¹.[5] - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C=C stretch (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.[5] - C-O stretch (methoxy): A strong band around 1200-1250 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of HCN (m/z 138) and subsequent fragmentation of the benzene ring.[6][7] The presence of the methoxy group may lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O). |

Reactivity

The reactivity of the this compound ring is governed by the electronic properties of the fluoro and methoxy substituents.

-

Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive.[1] The methoxy group at C5 is an electron-donating group, which further activates the ring towards electrophilic attack. Conversely, the fluorine atom at C4 is an electron-withdrawing group via induction, which deactivates the ring. The overall reactivity will be a balance of these opposing effects. However, substitution is still expected to preferentially occur at the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring.

-

N-H Acidity and Alkylation: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can be alkylated or acylated at the N1 position.

Potential Biological Significance

While there is no direct biological data for this compound, its structural features suggest potential pharmacological relevance. Many substituted indoles are known to interact with various biological targets.

Derivatives of this compound, such as 4-F-5-MeO-pyr-T, are known to be potent and selective serotonin 5-HT1A receptor agonists.[8] The 5-HT1A receptor is a key target in the treatment of anxiety and depression. This suggests that this compound could serve as a valuable scaffold for the development of novel ligands for serotonin receptors and other neurological targets.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted and analog-based chemical properties, a detailed plausible synthesis protocol, and an outline of its expected reactivity and potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related indole derivatives. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]

- 8. tandfonline.com [tandfonline.com]

Fluorinated Indole Derivatives: A Comprehensive Technical Guide to Therapeutic Applications

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[1][2] This has led to the development of a wide array of fluorinated indole derivatives with potent therapeutic activities across various disease areas, including viral infections, cancer, inflammation, and neurodegenerative disorders.[2][3] More than 20% of all pharmaceuticals on the market contain fluorine, underscoring the impact of this halogen in drug discovery.[2] This technical guide provides an in-depth overview of the therapeutic applications of fluorinated indole derivatives, focusing on quantitative data, experimental methodologies, and key biological pathways.

Antiviral Applications

Fluorinated indole derivatives have demonstrated remarkable potency as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). The introduction of fluorine can enhance the inhibitory activity of indole-based compounds against key viral targets like reverse transcriptase and viral entry mechanisms.

Anti-HIV Activity

Numerous studies have focused on fluorinated indoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV-1 attachment inhibitors.

Quantitative Data: Anti-HIV Activity of Fluorinated Indole Derivatives

| Compound Class/Series | Specific Compound(s) | Target/Assay | Cell Line(s) | Potency (EC50 / ED50) | Cytotoxicity | Reference |

| Triazole-based Fluoro-arabinofuranosides | 1a, 1b, 1e | HIV-1 (Wild-Type) Replication | - | 0.09 µM, 0.083 µM, 0.08 µM | - | [2] |

| Indole-carboxamides | 19a-e | HIV-1 (Wild-Type) Replication | CEM T-lymphocyte | 2.0–4.6 nM | Weakly cytostatic | [2] |

| Benzenesulfonyl Indole-carboxamides | 20h | HIV-1 (Wild-Type) NNRT Inhibition | MT-4, C8166 | 0.5 nM, 0.8 nM | Not cytotoxic up to 20,000 nM | [2] |

| 7-Carboxamide-4-fluoroindoles | 22 (Primary amide) | HIV-1 Primary Cell-Based Assay | HLM | 0.14 nM | - | [2] |

| 23a (Alkylamide) | HIV-1 Primary Cell-Based Assay | HLM | 0.29 nM | - | [2] | |

| 23b (Sulfonamide) | HIV-1 Primary Cell-Based Assay | HLM | 0.52 nM | - | [2] | |

| 23l, 23n, 23p | HIV-1 Primary Cell-Based Assay | HLM | 0.02 nM, 0.0058 nM, 0.04 nM | - | [2] | |

| Tetrazole-based 4-fluoroindoles | 24d | HIV-1 Attachment (Pseudotyped Virus) | Single-cycle infectivity assay | 20 nM | - | [2] |

| Indole Derivatives | 4-fluoroindole IV | HIV-1 Inhibition | - | ~50-fold more potent than non-fluorinated analog III | - | [2] |

Signaling and Mechanistic Pathways

Fluorinated indoles primarily combat HIV-1 through two main mechanisms: inhibition of reverse transcriptase and blocking of viral attachment to host cells.

Caption: Mechanisms of Anti-HIV Action for Fluorinated Indoles.

Experimental Protocols

-

HIV-1 Replication Assay (CEM or MT-4 cells):

-

Cell Culture: Human T-lymphocyte cell lines (CEM or MT-4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Infection: Cells are infected with a known titer of HIV-1 (wild-type strain).

-

Treatment: Immediately after infection, cells are treated with serial dilutions of the fluorinated indole derivatives. A reference drug (e.g., Zidovudine, Efavirenz) is used as a positive control.

-

Incubation: The treated and infected cells are incubated for a period of 4-6 days at 37°C in a humidified 5% CO2 atmosphere.

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA. Alternatively, cell viability can be measured using the MTT assay, where a reduction in cytopathic effect corresponds to antiviral activity.[2]

-

Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration required to inhibit viral replication by 50%.

-

-

Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition Assay:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A poly(rA)-oligo(dT) template-primer is prepared in a buffer solution.

-

Reaction Mixture: The reaction is carried out in microtiter plates containing the enzyme, template-primer, a mixture of dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and various concentrations of the test compound.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using trichloroacetic acid (TCA).

-

Measurement: The precipitated, radiolabeled DNA is captured on a filter mat, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces enzyme activity by 50% compared to an untreated control.[2]

-

Other Antiviral Activities

Fluorinated indoles have also been investigated for activity against other viruses.

Quantitative Data: Activity Against Other Viruses

| Compound Class | Specific Compound(s) | Target Virus | Cell Line(s) | Potency (EC50) | Reference |

| 5-fluoroindole-thiosemicarbazides | 27b | Coxsackie B4 (CVB4) | Hela, Vero | 0.87 µg/mL, 0.4 µg/mL | [2] |

Anticancer Applications

The indole nucleus is a key component of many anticancer agents, including vinca alkaloids. Fluorination has been used to enhance the potency and selectivity of indole derivatives against various cancer cell lines.

Cytotoxic and Antiproliferative Activity

Fluorinated indoles have shown broad-spectrum antiproliferative activity against human cancer cell lines.

Quantitative Data: Anticancer Activity of Fluorinated Indole Derivatives

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Potency (GI50 / IC50) | Target/Mechanism | Reference |

| 5-fluoro-indole-2-carboxamides | 8e | Leukemia (CCRF-CEM, HL-60, K-562, RPMI-8226) | log10(GI50) = -5.68 to -6.09 | Broad-spectrum antiproliferative | [4] |

| Indole-penta-heterocycles | 10b | A549 (Lung), K562 (Leukemia) | 0.12 µM, 0.01 µM | EGFR and p53-MDM2 modulation | [5] |

| 11h | K562 (Leukemia) | 0.06 µM | - | [5] | |

| Indole-vinyl sulfones | 9 | Panel of cancer cell lines | Potent activity | Tubulin polymerization inhibitor | [6] |

| Quinoline-indole derivatives | 13 | Panel of cancer cell lines | 2 to 11 nM | Anti-tubulin, targets colchicine binding site | [6] |

| Indole-based 4,5-dihydroisoxazole | 4b (para-fluorinated) | Leukemia cell lines | Potent IC50 values | Antiproliferative | [7] |

Logical Relationships: Structure-Activity Relationship (SAR) in Anticancer Indoles

The position and type of substituent on the indole ring are critical for anticancer activity. SAR studies provide a logical framework for optimizing these compounds.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Role of 4-Fluoro-5-methoxy-1H-indole as a Serotonin Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-1H-indole and its derivatives as serotonin receptor agonists. While specific quantitative binding and functional data for the parent compound, this compound, are not extensively available in the public domain, this document synthesizes information from structurally related analogs to infer its potential pharmacological profile. This guide covers the synthesis, proposed mechanism of action, and key experimental protocols for the characterization of such compounds. Detailed methodologies for radioligand binding assays, functional assays measuring second messenger accumulation, and downstream signaling pathway analysis are provided to facilitate further research and drug development efforts in this area.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, substituted indoles are a major focus in the development of novel therapeutics targeting the serotonergic system. The compound this compound serves as a key synthetic intermediate for more complex molecules with significant activity at serotonin receptors.[1] The introduction of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring can significantly influence the binding affinity, selectivity, and metabolic stability of the resulting compounds.

Derivatives of this compound, such as 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) and 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T), have been identified as potent and selective agonists for the 5-HT1A receptor subtype.[2][3] This suggests that the this compound moiety is a critical pharmacophore for achieving high affinity and agonist activity at this receptor. Understanding the pharmacological profile of this core structure and its derivatives is crucial for the rational design of novel therapeutics for a range of central nervous system disorders, including anxiety and depression.[4]

Chemical Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.17 g/mol .[5]

Synthesis Workflow:

A plausible synthetic route to this compound can be achieved through established indole synthesis methodologies, such as the Fischer or Leimgruber-Batcho indole synthesis. A general workflow is depicted below.

Caption: General synthetic workflows for this compound.

A detailed protocol for the synthesis of a related compound, 4-fluoro-3-iodo-5-methoxy-1H-indole, starts with this compound and involves iodination using N-iodosuccinimide (NIS) in DMSO.[6] This indicates that the parent compound is readily functionalized for the creation of diverse derivatives.

Serotonin Receptor Agonist Activity (Inferred from Derivatives)

While direct quantitative data for this compound is scarce, the pharmacological activity of its N,N-dialkylated tryptamine derivatives provides strong evidence for its role as a serotonin receptor modulating scaffold.

Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype, expressed as the inhibitory constant (Ki). The following table summarizes the binding affinities of a key derivative at various serotonin receptors.

| Compound | Receptor Subtype | Ki (nM) | Reference Compound |

| 4-F-5-MeO-DMT | 5-HT1A | Potent | 8-OH-DPAT |

| 5-HT2A | Lower Affinity | Ketanserin | |

| 5-HT2C | Lower Affinity | Mesulergine | |

| (Note: Specific Ki values for 4-F-5-MeO-DMT are not provided in the search results, but it is described as a potent 5-HT1A agonist with markedly increased selectivity over 5-HT2A/2C receptors)[2] |

Functional Activity

Functional assays measure the biological response following receptor binding. For G protein-coupled receptors (GPCRs) like the serotonin receptors, this often involves measuring changes in second messenger levels (e.g., cAMP) or downstream signaling events (e.g., ERK phosphorylation).

| Compound | Assay Type | Receptor Subtype | Potency (EC50) | Efficacy (Emax) |

| 4-F-5-MeO-pyr-T | G-protein activation | 5-HT1A | Highly Potent | Full Agonist |

| Head-twitch response | 5-HT2A | Inactive | N/A | |

| (Note: 4-F-5-MeO-pyr-T is a potent and selective 5-HT1A full agonist and does not produce psychedelic-like effects mediated by 5-HT2A receptors in rodents.)[3] |

Signaling Pathways

Serotonin receptors are predominantly GPCRs that couple to various G proteins to initiate intracellular signaling cascades.[7] The 5-HT1A receptor, the primary target for derivatives of this compound, typically couples to the inhibitory G protein, Gi/o.

Proposed 5-HT1A Receptor Signaling Pathway:

Caption: Proposed signaling pathway for 5-HT1A receptor agonists.

Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Additionally, the βγ subunits of the G protein can activate other pathways, including the ERK/MAPK cascade.[8]

Experimental Protocols

The following are representative, detailed protocols for the characterization of compounds like this compound as serotonin receptor agonists.

Protocol 1: Radioligand Binding Assay (5-HT1A Receptor)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.

Workflow:

Caption: Workflow for a radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

-

Reference Compound: 8-OH-DPAT (for non-specific binding).

-

Test Compound: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filters: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of membrane suspension.

-

Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of 10 µM 8-OH-DPAT, and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of radioligand, 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: cAMP Accumulation Functional Assay (Gi-coupled Receptors)

This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled receptor like 5-HT1A.

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

The Structure-Activity Relationship of 4-Fluoroindoles: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 4-fluoroindole derivatives reveals their potential as versatile scaffolds in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the therapeutic applications of these compounds, supported by detailed experimental protocols and data analysis.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluoroindole scaffold, in particular, has emerged as a privileged structure in the development of a diverse range of therapeutic agents, including potent enzyme inhibitors and modulators of key signaling pathways. This technical guide delves into the nuanced structure-activity relationships (SAR) of 4-fluoroindole derivatives, offering a foundational understanding for the rational design of novel drug candidates.

Quantitative Structure-Activity Relationship Data

A critical aspect of understanding the therapeutic potential of 4-fluoroindole derivatives lies in the quantitative analysis of their biological activities. The following table summarizes in-silico data for a series of tri-substituted fluoroindole derivatives against human topoisomerase-II, a key enzyme in DNA replication and a target for anticancer drugs. The data highlights the interplay between molecular properties and inhibitory potential.

| Compound ID | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Docking Score (kcal/mol) |

| S1 | 469 | 5 | 4 | 3.73 | -6.24 |

| S2 | 456 | 7 | 8 | 2.27 | -4.94 |

| S3 | 480 | 6 | 6 | 2.90 | -5.71 |

| S4 | 569 | 6 | 6 | 3.17 | -6.34 |

| S5 | 394 | 5 | 4 | 3.46 | -5.06 |

| S6 | 400 | 5 | 4 | 3.22 | -5.05 |

| S7 | 395 | 5 | 6 | 3.09 | -4.61 |

| S8 | 425 | 6 | 7 | 3.57 | -4.68 |

| S9 | 411 | 6 | 6 | 2.38 | -4.87 |

| S10 | 424 | 6 | 7 | 2.35 | -4.46 |

| S11 | 435 | 5 | 4 | 3.55 | -5.64 |

| S12 | 445 | 5 | 4 | 3.27 | -5.36 |

| S13 | 400 | 5 | 4 | 3.25 | -5.05 |

| S14 | 411 | 6 | 6 | 2.60 | -4.52 |

| S15 | 445 | 5 | 4 | 3.21 | -5.36 |

| S16 | 445 | 6 | 6 | 2.67 | -5.46 |

| S17 | 413 | 5 | 5 | 2.88 | -4.99 |

| S18 | 395 | 5 | 6 | 2.54 | -4.25 |

| S19 | 411 | 6 | 6 | 2.61 | -4.52 |

| S20 | 422 | 6 | 5 | 2.89 | -4.63 |

Note: Data derived from in-silico molecular docking studies.

Experimental Protocols

The synthesis and biological evaluation of 4-fluoroindole derivatives are underpinned by robust experimental methodologies. The following sections provide detailed protocols for key synthetic and assay procedures.

Synthesis of 4-Fluoroindoles via Leimgruber-Batcho Reaction

The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. The following is a generalized protocol for the synthesis of a 4-fluoroindole derivative.

Step 1: Formation of the Enamine

-

To a solution of the appropriately substituted 2-fluoro-6-nitrotoluene in a suitable solvent (e.g., dimethylformamide), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst (e.g., pyrrolidine).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine in a suitable solvent system (e.g., a mixture of ethanol and water).

-

Add a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H2 over Pd/C).

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoroindole.

Biological Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of 4-fluoroindole derivatives for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor.

-

Radioligand specific for the target receptor (e.g., [³H]-serotonin).

-

Test compounds (4-fluoroindole derivatives) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the test compound or vehicle control.

-

Add a fixed concentration of the radioligand to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

This protocol outlines a general procedure for assessing the inhibitory activity of 4-fluoroindole derivatives against a specific protein kinase (e.g., PAK1).

Materials:

-

Recombinant active kinase.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine triphosphate).

-

Test compounds (4-fluoroindole derivatives) at various concentrations.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

Procedure:

-

In a 96-well plate, add the kinase enzyme to each well.

-

Add the test compound at various concentrations or a vehicle control.

-

Pre-incubate the kinase and the inhibitor for a defined period.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction at an optimal temperature for a specified time.

-

Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method (e.g., luminescence-based assay).

-

Determine the IC₅₀ value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical workflow for SAR studies and the chemical logic of the Leimgruber-Batcho indole synthesis.

Caption: General workflow for SAR studies.

Caption: Leimgruber-Batcho indole synthesis pathway.

Conclusion

The 4-fluoroindole scaffold represents a valuable starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, guided by quantitative biological data and robust experimental protocols, is paramount for the successful design and optimization of lead compounds. This technical guide provides a foundational framework for researchers to explore the rich chemical space of 4-fluoroindole derivatives and unlock their full therapeutic potential. As more comprehensive SAR data becomes available, the predictive power of computational models will further accelerate the discovery of next-generation drugs based on this versatile heterocyclic system.

The Biological Frontier of 4-Fluoro-5-methoxy-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic incorporation of fluorine and methoxy substituents onto this core has been a fruitful approach in drug design to modulate physicochemical properties and enhance therapeutic potential. Specifically, the 4-fluoro-5-methoxy-1H-indole core represents a promising, yet relatively underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, drawing insights from closely related analogs to illuminate pathways for future research and drug development.

While direct and extensive research on the biological activities of derivatives from the specific this compound core is limited in publicly available literature, significant insights can be gleaned from structurally similar compounds. This guide will focus on the well-documented activities of analogous 4-fluoro-indole derivatives, particularly in the realms of oncology and infectious diseases, to project the therapeutic promise of this unique chemical space.

Anticancer Potential: Targeting Kinase Signaling Pathways

The development of kinase inhibitors is a major focus in modern oncology.[2] The indole nucleus is a common feature in many approved kinase inhibitor drugs.[1] The related compound, 4-fluoro-2-methyl-1H-indol-5-amine , serves as a key building block in the synthesis of potent kinase inhibitors, most notably targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5]

VEGFR-2 Signaling Pathway and Inhibition:

VEGF-A, a critical signaling protein, binds to VEGFR-2, initiating receptor dimerization and autophosphorylation of tyrosine residues within its cytoplasmic domain.[4] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K/AKT pathway, which promotes endothelial cell survival.[4] In the context of cancer, this signaling cascade is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Derivatives of the 4-fluoro-indole scaffold have been shown to act as competitive inhibitors of ATP binding to the kinase domain of VEGFR-2.[4] This inhibition blocks the downstream signaling events, thereby preventing angiogenesis and impeding tumor growth.[4]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by 4-fluoro-indole-based kinase inhibitors.

Caption: VEGFR-2 Signaling and Inhibition.

Quantitative Data on Related Kinase Inhibitors:

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| BMS-540215 | VEGFR-2 | 3.1 | HUVEC | [4] |

Experimental Protocols:

VEGFR-2 Kinase Assay (General Protocol):

-

Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain is used. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Compound Preparation: Test compounds (derivatives of this compound) are dissolved in DMSO to create stock solutions, which are then serially diluted.

-

Kinase Reaction: The kinase, substrate, and test compound are incubated in the presence of ATP (radiolabeled [γ-33P]ATP is often used for detection) in a 96-well plate. The reaction is initiated by the addition of ATP.

-

Detection: After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Potential

Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[1][6] The incorporation of fluorine and methoxy groups can enhance these properties.[7][8] While specific data for this compound derivatives is lacking, the general antimicrobial potential of substituted indoles suggests this scaffold is a promising starting point for the development of new anti-infective agents.

General Workflow for Antimicrobial Screening:

The following diagram outlines a typical workflow for the synthesis and evaluation of novel indole derivatives for antimicrobial activity.

Caption: Antimicrobial Drug Discovery Workflow.

Experimental Protocols:

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Insights from closely related 4-fluoro-indole derivatives strongly suggest potential as potent kinase inhibitors, specifically targeting pathways such as VEGFR-2. Furthermore, the established antimicrobial properties of the broader indole family indicate that this scaffold is a valuable starting point for the discovery of new anti-infective agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with potent and selective activity. Detailed mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. The data and protocols presented in this guide provide a solid foundation for embarking on such a research program, with the ultimate goal of translating the therapeutic potential of this underexplored chemical space into tangible clinical benefits.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic Properties of 4-Fluoro-5-methoxy-1H-indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-Fluoro-5-methoxy-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a scientifically grounded prediction of its spectral characteristics based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related indole derivatives and the known effects of fluoro and methoxy substituents on spectroscopic measurements.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | N-H |

| ~7.20 | t | ~3.0 | H-2 |

| ~6.95 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 11.0 | H-7 |

| ~6.70 | t | ~3.0 | H-3 |

| ~6.60 | d | ~9.0 | H-6 |

| ~3.90 | s | - | -OCH₃ |

Solvent: CDCl₃. Predictions are based on analogous indole structures.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 (d, ¹J(C,F) ≈ 240) | C-4 |

| ~144.0 | C-5 |

| ~137.0 | C-7a |

| ~125.0 | C-2 |

| ~123.0 (d, ³J(C,F) ≈ 10) | C-3a |

| ~115.0 (d, ²J(C,F) ≈ 20) | C-7 |

| ~105.0 (d, ⁴J(C,F) ≈ 4) | C-3 |

| ~103.0 (d, ²J(C,F) ≈ 25) | C-6 |

| ~56.0 | -OCH₃ |

Solvent: CDCl₃. Predictions are based on analogous indole structures.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165.06 | [M]⁺ (Molecular Ion) |

| 150.04 | [M - CH₃]⁺ |

| 122.04 | [M - CH₃ - CO]⁺ |

Ionization Mode: Electron Ionization (EI). The molecular formula is C₉H₈FNO, with a molecular weight of 165.17 g/mol .[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1620 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Aryl Ether) |

| ~1200 | Strong | C-F Stretch |

Sample State: Solid (KBr pellet) or Thin Film.

Table 5: Predicted UV-Vis Spectroscopy Data

| λmax (nm) | Solvent |

| ~220, ~275 | Methanol or Ethanol |

The absorption maxima of indole derivatives are sensitive to solvent polarity.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.[3]

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4][5]

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.[6]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid/liquid sample directly for EI.[5]

-

Ionization:

-

EI: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]

-

ESI: Dissolve the sample in a solvent and pass it through a charged capillary to form a fine spray of charged droplets.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺).[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[7]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[8]

Procedure:

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[9]

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.[9]

-

Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[7]

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands correspond to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.[10]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.[2][11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. zefsci.com [zefsci.com]

- 7. rtilab.com [rtilab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. researchdata.edu.au [researchdata.edu.au]

- 11. asianpubs.org [asianpubs.org]

The Discovery and Enduring Legacy of Substituted Methoxy-Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents and research tools. Among these, substituted methoxy-indoles represent a particularly rich and diverse class of compounds with a profound impact on pharmacology and neuroscience. This in-depth technical guide explores the discovery, history, and core scientific principles of key substituted methoxy-indoles, providing detailed experimental insights and quantitative data for researchers in the field.

A Historical Perspective: From Pineal Hormones to Potent Anti-Inflammatories

The journey of substituted methoxy-indoles in science began with the exploration of endogenous signaling molecules. In 1958, the dermatologist Aaron B. Lerner and his colleagues isolated a substance from bovine pineal glands that could lighten frog skin. This compound, identified as N-acetyl-5-methoxytryptamine, was named melatonin . This discovery unveiled the crucial role of a methoxy-indole in regulating circadian rhythms and opened the door to understanding the pineal gland's function.

Parallel to this, the quest for novel therapeutic agents led to the synthesis of a vast library of indole derivatives. In 1963, a team at Merck led by Dr. Tsung-Ying Shen synthesized a potent anti-inflammatory agent, indomethacin . This 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid became a cornerstone in the treatment of inflammatory conditions and a valuable tool for studying the cyclooxygenase (COX) enzymes.[1]

The mid-20th century also saw growing interest in the psychoactive properties of naturally occurring tryptamines. In 1936, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized by Japanese chemists Toshio Hoshino and Kenya Shimodaira.[2] However, its potent psychoactive effects and natural occurrence in various plants and the venom of the Sonoran Desert toad (Incilius alvarius) would only be extensively studied decades later, positioning it as a significant compound in psychedelic research.[3]

These three compounds—melatonin, indomethacin, and 5-MeO-DMT—exemplify the broad therapeutic and scientific impact of the substituted methoxy-indole scaffold, influencing fields from sleep and inflammation to consciousness and mental health.

Key Methoxy-Indole Scaffolds: Synthesis and Properties

The versatility of the methoxy-indole core lies in the ability to modify its structure at various positions, leading to a wide range of pharmacological activities. This section delves into the synthesis and quantitative data of our three exemplary compounds.

Melatonin (N-acetyl-5-methoxytryptamine)

Discovery and Significance: Isolated in 1958, melatonin is a key hormone regulating the sleep-wake cycle.[1] Its discovery was a landmark in neuroendocrinology.

Table 1: Pharmacokinetic Parameters of Melatonin

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | 9-33% | Human | Oral | [4][5] |

| Tmax | 15 - 210 min | Human | Oral | [4] |

| T½ (Elimination Half-life) | 28 - 126 min | Human | Oral/IV | [4] |

| Cmax | 72.1 - 101,163 pg/mL | Human | Oral/IV | [4] |

| Clearance (Cl) | 0.97 - 132.50 L/min | Human | Oral/IV | [4] |

| Volume of Distribution (Vd) | 35 - 1602 L | Human | Oral/IV | [4] |

Table 2: Melatonin Receptor Binding Affinities

| Receptor | Ligand | Ki (pM) | Species | Reference |

| MT1 | Melatonin | 80 | Human | [6] |

| MT2 | Melatonin | 383 | Human | [6] |

| MT1 | 2-[¹²⁵I]-iodomelatonin | 10.64 (pKD) | Human | [2] |

| MT2 | 2-[¹²⁵I]-iodomelatonin | 10.11 (pKD) | Human | [2] |

Experimental Protocol: Synthesis of Melatonin

A common laboratory synthesis of melatonin involves the acetylation of 5-methoxytryptamine.

Materials:

-

5-methoxytryptamine hydrochloride

-

Pyridine

-

Acetic anhydride

-

Chloroform

-

Hydrochloric acid (dilute)

-

Magnesium sulfate (anhydrous)

-

Benzene

Procedure:

-

Dissolve 5-methoxytryptamine hydrochloride (1g, 4.75 mmol) in pyridine (10 ml) and acetic anhydride (10 ml).

-

Allow the solution to stand overnight at 20°C.

-

Pour the solution onto ice and neutralize with dilute hydrochloric acid.

-

Extract the aqueous mixture with chloroform (2 x 25 ml).

-

Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield N,N-diacetyltryptamine derivative as a liquid.

-

Pour the liquid into water (50 ml) and extract with chloroform (2 x 25 ml).

-

Combine the organic layers, wash with water (25 ml), and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to dryness.

-

Crystallize the residual solid from benzene to afford melatonin.

This protocol is a representation of a common synthetic route and may require optimization.

Indomethacin

Discovery and Significance: Synthesized in 1963, indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[1]

Table 3: Pharmacokinetic Parameters of Indomethacin

| Parameter | Value | Species | Administration Route | Reference |

| Bioavailability | ~100% | Human | Oral | [7] |

| Tmax | 1 - 2 hours | Human | Oral | [8] |

| T½ (Elimination Half-life) | 2.6 - 11.2 hours | Human | Oral/Rectal | [7] |

| Plasma Clearance | 1 - 2.5 ml/kg/min | Human | N/A | [8] |

| Volume of Distribution (Vd) | 0.34 - 1.57 L/kg | Human | Oral/Rectal | [7] |

Table 4: COX Inhibition Data for Indomethacin

| Enzyme | IC₅₀ (nM) | Species | Assay Condition | Reference |

| COX-1 | 10 - 100 | Various | In vitro | |

| COX-2 | 100 - 1000 | Various | In vitro |

Experimental Protocol: Traditional Synthesis of Indomethacin (Shen Synthesis)

The classical synthesis of indomethacin is based on the Fischer indole synthesis.

Materials:

-

4-methoxyphenylhydrazine

-

Methyl levulinate

-

Hydrochloric acid (catalyst)

-

Ethanol

-

4-chlorobenzoyl chloride

-

Pyridine

Procedure:

-

Phenylhydrazone Formation: React 4-methoxyphenylhydrazine with methyl levulinate under acidic conditions (e.g., HCl in ethanol) to form the corresponding phenylhydrazone.

-

Fischer Indole Synthesis: Heat the phenylhydrazone intermediate. This induces an isomerization to an enamine, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to yield the indole ester (methyl 5-methoxy-2-methyl-1H-indole-3-acetate).

-

N-Acylation: Acylate the indole nitrogen of the product from step 2 with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. Pyridine acts as a weak base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

Hydrolysis: Hydrolyze the methyl ester of the acylated indole, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield indomethacin.

This protocol is a generalized representation and may require optimization.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

Discovery and Significance: First synthesized in 1936, 5-MeO-DMT is a potent psychedelic tryptamine found in various natural sources.[2] It is a non-selective serotonin receptor agonist with high affinity for the 5-HT1A receptor.[9]

Table 5: Pharmacokinetic Parameters of 5-MeO-DMT

| Parameter | Value | Species | Administration Route | Reference |

| Onset of Action | Seconds to minutes | Human | Inhalation/Intranasal | [10] |

| Duration of Action | ~20-30 minutes | Human | Inhalation | [2] |

| Metabolism | Oxidative deamination (MAO-A), O-demethylation (CYP2D6) | Human | N/A | [9][10] |

| Metabolites | Bufotenin | Human | N/A | [9][10] |

Table 6: Receptor Binding Affinities of 5-MeO-DMT

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1A | 16 ± 3 | Human | [11] |

| 5-HT2A | 61 ± 12 | Human | [11] |

| 5-HT1D | 130 | Human | |

| 5-HT2C | 1800 | Rat |

Experimental Protocol: Synthesis of 5-MeO-DMT via Fischer Indole Synthesis

A common route for the synthesis of 5-MeO-DMT involves an optimized Fischer indole reaction.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

4,4-dimethoxy-N,N-dimethylbutan-2-amine

-

Sulfuric acid

-

Water

Procedure:

-

To a reactor, charge 4-methoxyphenylhydrazine hydrochloride and water under a nitrogen atmosphere.

-

Stir the mixture at 30-35°C to form a suspension.

-

Cautiously add concentrated sulfuric acid dropwise, maintaining the temperature below 40°C.

-

To this mixture, add 4,4-dimethoxy-N,N-dimethylbutan-2-amine.

-

Heat the reaction mixture to facilitate the Fischer indole synthesis, forming the 5-MeO-DMT freebase.

-

The crude product can be purified via filtration through a silica pad and subsequent conversion to a salt (e.g., succinate) for further purification by recrystallization.

This is a generalized protocol based on described methods and requires careful execution and optimization.

Signaling Pathways and Mechanisms of Action

The diverse pharmacological effects of substituted methoxy-indoles are a direct result of their interaction with specific G-protein coupled receptors (GPCRs).

Melatonin and Serotonin Receptor Signaling

Melatonin primarily exerts its effects through the MT1 and MT2 receptors, both of which are coupled to Gi proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal activity.

5-MeO-DMT and other tryptamine-based methoxy-indoles primarily interact with serotonin (5-HT) receptors. The 5-HT1A receptor is also coupled to Gi, leading to an inhibitory effect on neuronal firing. In contrast, the 5-HT2A receptor is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation. This pathway is associated with the psychedelic effects of these compounds.

Indomethacin and Cyclooxygenase Inhibition

Indomethacin's anti-inflammatory, analgesic, and antipyretic properties stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Structure-Activity Relationships (SAR)

The pharmacological activity of substituted methoxy-indoles is highly dependent on the nature and position of substituents on the indole ring.

-

5-Methoxy Group: The 5-methoxy substitution is crucial for the high affinity of melatonin and many tryptamines for their respective receptors. It is thought to participate in key hydrogen bonding interactions within the receptor binding pocket.

-

N-alkylation of Tryptamines: For 5-MeO-tryptamines, the nature of the substituents on the terminal nitrogen significantly influences receptor selectivity and potency. N,N-dimethyl substitution, as in 5-MeO-DMT, generally confers high affinity for both 5-HT1A and 5-HT2A receptors.

-

Indole N1-Substitution: In the case of indomethacin, the p-chlorobenzoyl group at the N1 position is critical for its potent anti-inflammatory activity.

-

C2 and C3 Substitutions: The acetic acid side chain at the C3 position of indomethacin is essential for its COX inhibitory activity. Modifications at the C2 position can also modulate potency.

Conclusion and Future Directions

The family of substituted methoxy-indoles continues to be a fertile ground for drug discovery and a source of invaluable tools for scientific research. From the chronobiotic effects of melatonin to the potent anti-inflammatory action of indomethacin and the profound psychoactive properties of 5-MeO-DMT, this chemical class demonstrates remarkable versatility.

Future research will likely focus on the development of more selective ligands for serotonin and melatonin receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel methoxy-indole scaffolds also holds promise for the discovery of new therapeutic agents for a wide range of disorders, including sleep disturbances, inflammatory diseases, and neuropsychiatric conditions. The detailed understanding of their synthesis, pharmacology, and signaling pathways, as outlined in this guide, will be instrumental in driving these future innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]

- 4. Indometacin synthesis - chemicalbook [chemicalbook.com]

- 5. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. soc.chim.it [soc.chim.it]

- 8. tandfonline.com [tandfonline.com]

- 9. Melatonin from Microorganisms, Algae, and Plants as Possible Alternatives to Synthetic Melatonin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.iucr.org [journals.iucr.org]

4-Fluoro-5-methoxy-1H-indole: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine and methoxy substituents onto this scaffold has emerged as a powerful approach to modulate physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 4-fluoro-5-methoxy-1H-indole core, a fragment of significant interest in contemporary drug design. We will explore its synthesis, chemical characteristics, and established roles as a pharmacophore, with a primary focus on its application in the development of serotonin 5-HT1A receptor agonists. This document will also touch upon the broader potential of fluorinated indole scaffolds in other therapeutic areas, such as oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to equip researchers with the necessary knowledge to leverage this versatile scaffold in their drug discovery endeavors.

Introduction: The Strategic Advantage of the this compound Scaffold

The indole ring system is a "privileged" structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal template for designing ligands for a wide range of biological targets.

The introduction of a fluorine atom and a methoxy group at the 4- and 5-positions, respectively, of the indole ring is a deliberate and strategic modification. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[2] Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can modulate:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[3]

-

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[3]

-

Lipophilicity and Permeability: The strategic placement of fluorine can alter a molecule's lipophilicity, impacting its absorption, distribution, and ability to cross the blood-brain barrier.[4]

The methoxy group, an electron-donating substituent, can also influence the electronic landscape of the indole ring, potentially enhancing binding to specific receptor subtypes.[5] The combination of these two substituents on the indole core creates a unique pharmacophore with significant potential in drug design.

Synthesis of the this compound Core

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the literature, its synthesis can be plausibly achieved through well-established indole synthetic methodologies. The two most prominent and adaptable routes are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Proposed Synthetic Route: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.[6][7] This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often provides cleaner products.

Workflow for the Leimgruber-Batcho Synthesis:

Caption: General workflow for the Leimgruber-Batcho indole synthesis.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (0.1 eq).

-

Heat the reaction mixture to 110-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which often presents as a deeply colored solid.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation (H2 gas balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to afford the pure indole.

Alternative Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8]

Workflow for the Fischer Indole Synthesis:

Caption: General workflow for the Fischer indole synthesis.

Experimental Protocol (Proposed):

-

React (3-fluoro-4-methoxyphenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation) in a suitable solvent like ethanol to form the corresponding phenylhydrazone.

-

Isolate the crude hydrazone and treat it with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

-

Heat the reaction mixture to induce cyclization.

-

After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.

-

Neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield this compound.

Biological Activity and Therapeutic Applications

The this compound scaffold has been most prominently explored in the context of serotonin receptor modulation, particularly as agonists for the 5-HT1A receptor.

Serotonin 5-HT1A Receptor Agonism

Derivatives of this compound have been identified as potent and selective 5-HT1A receptor agonists.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, making it a key target for the treatment of neuropsychiatric disorders such as anxiety and depression.[6]

Signaling Pathway of the 5-HT1A Receptor:

Activation of the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.

Caption: Simplified 5-HT1A receptor signaling pathway.

Structure-Activity Relationship (SAR) and Quantitative Data:

While a comprehensive SAR table for a complete series of this compound derivatives is not available in a single source, data from various studies on related fluorinated tryptamines provide valuable insights. Substitution at the 4-position with fluorine has been shown to markedly increase 5-HT1A selectivity over 5-HT2A/2C receptors.[9]

| Compound | R Group (at position 3) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity (5-HT2A/5-HT1A) | Reference |

| 4-F-5-MeO-DMT | -CH2CH2N(CH3)2 | 0.23 | - | - | [10] |

| 4-F-5-MeO-pyr-T | -CH2CH2-pyrrolidine | - | - | ~813-fold (functional assay) | [3] |

Note: The table above presents a limited selection of available data for illustrative purposes. A comprehensive SAR study would require a systematically synthesized and tested library of compounds.

Potential Applications in Other Therapeutic Areas

While the primary focus has been on neuroscience, the fluorinated indole scaffold holds promise in other areas, such as oncology. The indole nucleus is a key structural component of many kinase inhibitors.[2] Although specific studies on this compound derivatives as kinase inhibitors are limited, related fluorinated indoles have shown activity against various kinases, including VEGFR-2.[11][12]

Furthermore, various indole derivatives have demonstrated broad anticancer activity through mechanisms such as the inhibition of tubulin polymerization and modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][13] The unique electronic properties conferred by the 4-fluoro and 5-methoxy substitutions make this scaffold an attractive starting point for the design of novel anticancer agents.

Experimental Protocols for Biological Evaluation

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a 5-HT1A receptor radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Use membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT).

-

Varying concentrations of the test compound (e.g., a this compound derivative).

-

For non-specific binding control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Models for Antidepressant and Anxiolytic Activity

Several well-established behavioral models in rodents can be used to evaluate the potential antidepressant and anxiolytic effects of this compound derivatives acting as 5-HT1A agonists.

-